Bitopertin was originally developed by Roche and is currently being advanced by Disc Medicine. It is classified as an oral small molecule inhibitor targeting the glycine transporter system, specifically GlyT1. The compound's primary therapeutic focus includes rare hematologic diseases characterized by abnormal heme synthesis, such as erythropoietic protoporphyria and beta-thalassemia .
The synthesis of Bitopertin involves several intricate steps. A recent patent outlines a novel method for its preparation, which includes the following key steps:
Bitopertin's molecular structure can be described as follows:
The three-dimensional conformation of Bitopertin allows it to effectively bind to GlyT1, inhibiting its function and thereby modulating glycine levels in the synaptic cleft .
Bitopertin participates in several chemical reactions relevant to its function:
These reactions highlight Bitopertin's dual role in both neurotransmitter modulation and hematologic regulation .
The mechanism of action of Bitopertin centers on its role as a GlyT1 inhibitor:
Bitopertin has several significant applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: